N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Indole Moiety: The indole ring can be synthesized through cyclization reactions involving azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions.
Coupling Reactions: The final step involves coupling the benzimidazole and indole moieties through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, anticancer, and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar pharmacological activities.
Indole Derivatives: Compounds like indomethacin and serotonin share the indole core and are known for their biological activities.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to its combined benzimidazole and indole structures, which may confer a broader spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-13-12-25-14-16(15-6-2-5-9-19(15)25)21(26)22-11-10-20-23-17-7-3-4-8-18(17)24-20/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
QAUMDUUGUIYYKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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